molecular formula C5H8N2O2S B14618661 Methyl 2-sulfanylideneimidazolidine-1-carboxylate CAS No. 59863-98-8

Methyl 2-sulfanylideneimidazolidine-1-carboxylate

Cat. No.: B14618661
CAS No.: 59863-98-8
M. Wt: 160.20 g/mol
InChI Key: DVHMFTZGMNRGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-sulfanylideneimidazolidine-1-carboxylate is a heterocyclic compound that features an imidazolidine ring with a sulfanylidene group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-sulfanylideneimidazolidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfur donor, such as thiourea, under acidic or basic conditions to form the desired imidazolidine ring . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of catalysts and automated systems can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-sulfanylideneimidazolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a sulfanylidene group and an imidazolidine ring, which imparts unique reactivity and interaction capabilities compared to other similar compounds .

Properties

CAS No.

59863-98-8

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

methyl 2-sulfanylideneimidazolidine-1-carboxylate

InChI

InChI=1S/C5H8N2O2S/c1-9-5(8)7-3-2-6-4(7)10/h2-3H2,1H3,(H,6,10)

InChI Key

DVHMFTZGMNRGMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCNC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.